IDO1 Inhibition Potency Comparison
In a head-to-head enzymatic assay, 4-(4-fluorophenyl)-1H-imidazole (the regioisomer of 1-(4-fluorophenyl)imidazole) exhibited an IC50 of 123 µM against human IDO1 [1]. Under identical assay conditions, the unsubstituted 4-phenylimidazole yielded an IC50 of 48 µM [1], revealing that para-fluoro substitution reduces IDO1 inhibitory potency by approximately 2.6-fold relative to the hydrogen analog.
2.6-fold lower potency
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 123 µM |
| Comparator Or Baseline | 4-Phenylimidazole (48 µM) |
| Quantified Difference | 2.6-fold reduction in potency |
| Conditions | Recombinant human IDO1, pH 6.5, 2°C |
Why This Matters
This quantitative difference demonstrates that fluorine substitution does not universally enhance potency; selection must be target-specific, as the compound's value for IDO-related research is distinct from that of the unsubstituted analog.
- [1] Kumar S, et al. Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. J Med Chem. 2008;51(16):4968-4977. View Source
